molecular formula C11H21N3O B1302284 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine CAS No. 70558-13-3

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Cat. No. B1302284
CAS RN: 70558-13-3
M. Wt: 211.3 g/mol
InChI Key: PCHXUJGLAFXWIW-UHFFFAOYSA-N
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Patent
US07579368B2

Procedure details

The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine, chloroacetylchloride and piperidine in an analogous manner as described in example 21.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.ClC[C:16](Cl)=[O:17].[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>>[N:8]1([CH2:6][C:16]([N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[O:17])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CC(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.